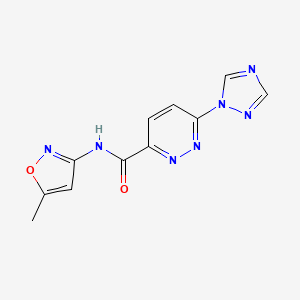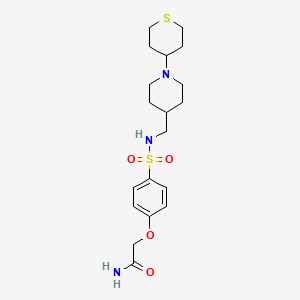
2-(4-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups. It includes a thiopyran ring, which is a six-membered heterocyclic compound with one sulfur atom . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiopyran and piperidine rings would likely contribute significantly to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thiopyran ring could potentially influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Novel Salt and Solvate Applications
The invention of new salt forms, such as benzoate or its solvates, utilizes derivatives of the given compound in pharmaceutical compositions. These new forms are developed to improve the therapeutic efficacy and stability of the medications containing them (ジュリアン・ジョヴァンニーニ et al., 2005).
Gastroprotective Activity
A series of derivatives have been synthesized and evaluated for their gastroprotective action and histamine H2 receptor antagonistic activity. These compounds, particularly those with a thioether function, have shown significant potential in treating gastric issues, indicating a promising application in developing new anti-ulcer agents (N. Hirakawa et al., 1998).
Fluorescence-Tagged Ligands for Histamine H3 Receptor
Research on derivatives coupled with fluorescent moieties aims to create potent ligands for the histamine H3 receptor. These compounds, synthesized from piperidine, have high affinities for the receptor and could be used as tools for identification and better understanding of the binding site on the histamine H3 receptor (M. Amon et al., 2007).
Antisecretory Activity and Acid-Inhibition
Compounds derived from the mentioned chemical structure have been tested for their ability to inhibit histamine-induced gastric acid secretion, showing promising antisecretory activity. This indicates their potential use in developing treatments for conditions requiring acid inhibition (I. Ueda et al., 1991).
Antibacterial Potentials
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been explored to evaluate their antibacterial potentials. These compounds, particularly those with specific substituents, have shown moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, suggesting their utility in antibacterial therapy (Kashif Iqbal et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S2/c20-19(23)14-26-17-1-3-18(4-2-17)28(24,25)21-13-15-5-9-22(10-6-15)16-7-11-27-12-8-16/h1-4,15-16,21H,5-14H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCXYPRSNDXCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
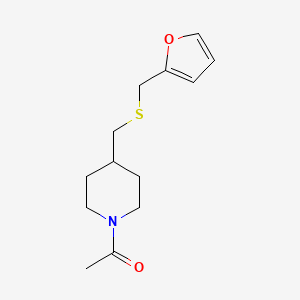
![6-[Methyl(phenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2941000.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)

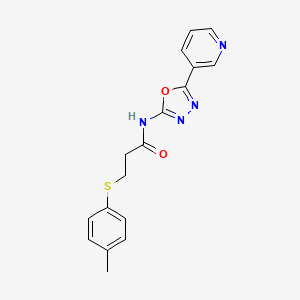
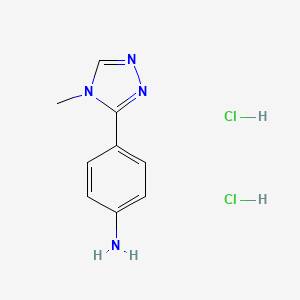
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)
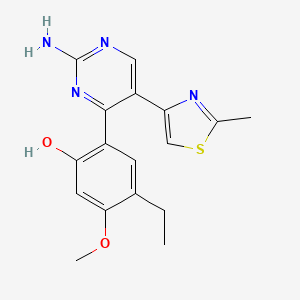
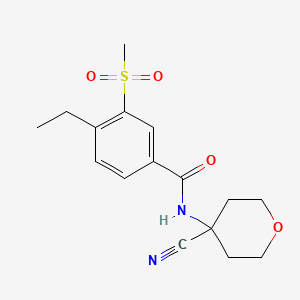
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2941016.png)
![1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one](/img/structure/B2941017.png)

